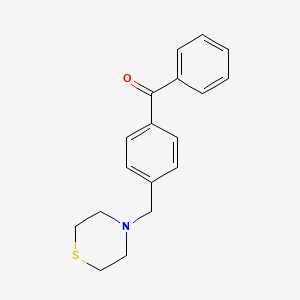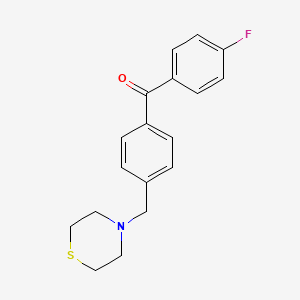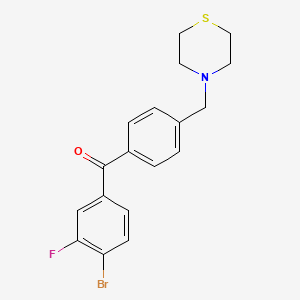![molecular formula C18H25NO4 B1325651 Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898792-46-6](/img/structure/B1325651.png)
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, also known as MEMO, is a novel compound with diverse biological properties1. It is used for pharmaceutical testing2. The compound has a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol1.
Synthesis Analysis
The synthesis of morpholine derivatives, which could include Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, involves reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst3. However, the specific synthesis process for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms1. The exact structural configuration is not provided in the available resources.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. However, morpholine derivatives have been studied for their potential as antitumor agents4.Physical And Chemical Properties Analysis
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has a molecular weight of 319.4 g/mol1. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been investigated for its potential anticonvulsant properties. It was created through the reaction of 5-ethyl-5-phenyl barbituric acid with morpholine, hydrochloric acid, and formaldehyde. This compound has shown promise as an anticonvulsant and is included in therapeutic compositions for the same purpose (Inglehart, 1984).
Neurokinin-1 Receptor Antagonism
Research on similar molecular structures, like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, indicates potential applications in neurokinin-1 receptor antagonism. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of similar structures (Harrison et al., 2001).
Antibacterial and Antituberculosis Activity
A derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, synthesized from 1,3,4 oxadiazole-2-thiol and 4-(2-chloroethyl) morpholine hydrochloride, demonstrated remarkable anti-tuberculosis activity and superior antimicrobial activity. Its molecular structure and biological activity suggest potential uses in treating bacterial and tuberculosis infections (Mamatha S.V et al., 2019).
Crystal Structure and Molecular Interactions
Studies involving compounds with similar structures, such as 5-Trifluoromethoxy-1 H -indole-2,3-dione 3-( N -ethyl/benzylthiosemicarbazone) and related derivatives, provided insights into crystal structures and molecular interactions. These studies contribute to the understanding of the structural properties and potential applications of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (Kaynak et al., 2013).
Safety And Hazards
The compound is classified as nonhazardous for shipping5. However, more detailed safety and hazard information is not available in the current resources.
Direcciones Futuras
The future directions of research on Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate are not explicitly mentioned in the available literature. However, given its diverse biological properties1, it could be a subject of interest in various fields of research.
Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and review of more recent and specific scientific literature are recommended.
Propiedades
IUPAC Name |
ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGKFBYWBMRIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643118 |
Source


|
| Record name | Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898792-46-6 |
Source


|
| Record name | Ethyl 3-(4-morpholinylmethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)


